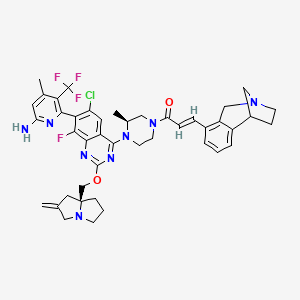
Kras G13D-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kras G13D-IN-1 is a selective and covalently reversible inhibitor of the KRAS G13D mutant. KRAS mutations are among the most common oncogenic mutations found in various cancers, including colorectal, pancreatic, and lung cancers. The KRAS G13D mutation specifically involves the substitution of glycine with aspartic acid at the 13th codon, leading to constitutive activation of the KRAS protein and promoting uncontrolled cell proliferation .
Preparation Methods
The synthesis of Kras G13D-IN-1 involves a series of chemical reactions designed to target the switch II pocket of the KRAS G13D mutantReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Kras G13D-IN-1 undergoes various chemical reactions, including covalent binding to the KRAS G13D mutant. This binding inhibits the interaction of KRAS with GDP, thereby preventing the activation of downstream signaling pathways . Common reagents used in these reactions include organic solvents, reducing agents, and catalysts. The major product formed from these reactions is the stable complex of this compound with the KRAS G13D protein .
Scientific Research Applications
Kras G13D-IN-1 has significant applications in scientific research, particularly in the fields of cancer biology and drug discovery. It is used to study the role of KRAS G13D mutations in cancer progression and to develop targeted therapies for cancers harboring this mutation . In addition, this compound is employed in preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent . Its use extends to various research areas, including molecular biology, pharmacology, and medicinal chemistry .
Mechanism of Action
Kras G13D-IN-1 exerts its effects by selectively binding to the switch II pocket of the KRAS G13D mutant. This binding inhibits the interaction of KRAS with GDP, thereby preventing the activation of downstream signaling pathways such as the RAF/MEK/ERK and PI3K/AKT pathways . The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in cancer cells harboring the KRAS G13D mutation .
Comparison with Similar Compounds
Kras G13D-IN-1 is unique in its selectivity and covalent reversible binding to the KRAS G13D mutant. Similar compounds include KRAS G12C inhibitors, which target a different mutation in the KRAS protein. These inhibitors, such as AMG 510 and MRTX849, also bind covalently to the KRAS protein but target the G12C mutation instead of G13D . The uniqueness of this compound lies in its ability to specifically inhibit the KRAS G13D mutant, making it a valuable tool for studying and targeting this particular mutation .
Properties
Molecular Formula |
C43H45ClF4N8O2 |
|---|---|
Molecular Weight |
817.3 g/mol |
IUPAC Name |
(E)-1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[[(8S)-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]-3-(9-azatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-6-yl)prop-2-en-1-one |
InChI |
InChI=1S/C43H45ClF4N8O2/c1-24-18-42(11-5-12-55(42)19-24)23-58-41-51-38-30(17-32(44)35(37(38)45)39-36(43(46,47)48)25(2)16-33(49)50-39)40(52-41)56-15-14-54(20-26(56)3)34(57)9-8-27-6-4-7-29-28-10-13-53(21-28)22-31(27)29/h4,6-9,16-17,26,28H,1,5,10-15,18-23H2,2-3H3,(H2,49,50)/b9-8+/t26-,28?,42-/m0/s1 |
InChI Key |
VALDJEIZODIXIN-UKTBRIRYSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@]56CCCN5CC(=C)C6)C(=O)/C=C/C7=C8CN9CCC(C9)C8=CC=C7 |
Canonical SMILES |
CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC56CCCN5CC(=C)C6)C(=O)C=CC7=C8CN9CCC(C9)C8=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















